Euphorbia Factor L2

gynecological oncology structure-activity relationship lathyrane diterpenoid

Researchers studying inflammatory signaling often contend with off-target effects from broad-spectrum PKC modulators or non-selective inflammasome inhibitors. Euphorbia Factor L2 (EFL2) addresses this with targeted NF-κB pathway suppression and NLRP3-specific inflammasome inhibition, without confounding cytotoxicity. • Selectively suppresses NF-κB p65 translocation/DNA-binding without MAPK interference-cleaner mechanistic studies vs. dexamethasone. • NLRP3-specific inhibition validated in MSU crystal-induced gouty arthritis models; no off-target effects on NLRC4 or AIM2 pathways. • Negligible cytotoxicity in gynecological cancer panels at 100 µM-critical negative control for Euphorbia factor SAR studies alongside L1 and L3. • Established in vivo efficacy: 40 mg/kg i.p. in LPS-induced ALI mouse models; oral PK: Cmax 281.32 µg/L, AUC 4391.97 µg·h/L, t₁/₂ 9.57 h.

Molecular Formula C38H42O9
Molecular Weight 642.7 g/mol
Cat. No. B1251563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphorbia Factor L2
Synonyms((1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo(10.3.0.05,7)pentadec-3-enyl) benzoate
euphorbia factor L2
Molecular FormulaC38H42O9
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C
InChIInChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3/b21-18+/t22-,28+,29-,30+,31+,32-,33-,38+/m0/s1
InChIKeyAFRGWGGHJYMSDU-LVFBPYTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Euphorbia Factor L2: NF-κB and NLRP3 Modulator


Euphorbia Factor L2 (EFL2, CAS 218916-51-9) is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L., structurally characterized by an epoxylathyrol core esterified with acetyl and benzoyl substituents [1]. Unlike many Euphorbia diterpenes that act as broad protein kinase C (PKC) modulators with sub-nanomolar potencies, EFL2 exerts its biological activity primarily through targeted suppression of the NF-κB signaling pathway and specific modulation of the NLRP3 inflammasome, with a notable lack of direct cytotoxicity against certain cancer cell lines that distinguishes it from its structural analogs Euphorbia Factor L1 and L3 [2].

Euphorbia Factor L2: Distinct from Lathyrane Analogs


Lathyrane diterpenes from Euphorbia lathyris, including Euphorbia Factors L1, L2, and L3, share a common epoxylathyrol scaffold but diverge substantially in their ester substitution patterns, resulting in markedly distinct biological profiles that preclude generic substitution [1]. Euphorbia Factor L1 acts as a P-glycoprotein inhibitor reversing multidrug resistance (IC50 34.97 µM for P-gp), while Euphorbia Factor L3 shows potent cytotoxicity against gynecological tumors (EC50 1.01 µM in HeLa), yet EFL2 demonstrates negligible cytotoxicity in the same gynecological cancer panels even at 100 µM, instead exhibiting robust NF-κB pathway suppression and NLRP3 inflammasome specificity that L1 and L3 lack [2]. These functional differences are further reflected in pharmacokinetic parameters, where EFL2 achieves a substantially higher plasma Cmax (281.32 µg/L) and AUC (4391.97 µg·h/L) than L1 (Cmax 102.68 µg/L, AUC 1703.73 µg·h/L) after oral administration in rats, confirming that scaffold similarity does not translate to pharmacological equivalence [3].

Euphorbia Factor L2: Head-to-Head Evidence


Non-Cytotoxic Profile in Gynecological Cancer

EFL2 exhibits a striking lack of antiproliferative activity against human gynecological cancer lines, in direct contrast to its structural analogs Euphorbia Factor L1 and L3, establishing a basis for selecting EFL2 when non-cytotoxic modulation of inflammatory pathways is desired [1]. This differential selectivity defines the compound's utility profile and argues against substitution with more cytotoxic in-class diterpenes.

gynecological oncology structure-activity relationship lathyrane diterpenoid

NF-κB Pathway Suppression Without MAPK Crosstalk

In an LPS-induced acute lung injury (ALI) mouse model, EFL2 specifically suppressed NF-κB signaling without affecting MAPK pathways, a mechanistic feature that differentiates it from glucocorticoids such as dexamethasone, which broadly suppress both NF-κB and MAPK cascades, and from Euphorbia Factor L1, which does not demonstrate this pathway selectivity [1].

acute lung injury NF-κB signaling anti-inflammatory diterpene

NLRP3 Inflammasome Specificity

EFL2 specifically inhibits NLRP3 inflammasome-mediated IL-1β production without affecting NLRC4 or AIM2 inflammasome pathways, a level of specificity that contrasts with broad-spectrum inflammasome inhibitors like MCC950 (which also targets NLRP3 but has off-target effects at higher concentrations) and distinguishes EFL2 from Euphorbia Factor L1 and L3, for which no NLRP3-specific inhibitory data exist [1].

NLRP3 inflammasome gouty arthritis IL-1β suppression

GR-Mediated NLRP3 Suppression

EFL2 binds to the glucocorticoid receptor (GR) to downregulate NF-κB phosphorylation and NLRP3 inflammasome expression, while also specifically suppressing lysosome damage-mediated NLRP3 inflammasome activation—a dual-pronged mechanism distinct from classical steroidal anti-inflammatory drugs like dexamethasone and prednisolone [1].

glucocorticoid receptor NLRP3 inflammasome lysosomal damage

Comparative Oral Pharmacokinetics

Pharmacokinetic profiling in rats after oral administration of Semen Euphorbiae extract demonstrates that EFL2 achieves substantially higher plasma exposure than L1 and L3, with a Cmax of 281.32 µg/L and AUC(0-t) of 4391.97 µg·h/L, translating to a 2.74-fold higher Cmax and 2.58-fold higher AUC than L1, though lower than L3 [1]. However, the processed product (SEP) increases the clearance of all three compounds, highlighting the formulation-dependent bioavailability that must be considered in preclinical study design.

pharmacokinetics oral bioavailability diterpenoid esters

Stereoisomer-Dependent Cytotoxicity in Leukemia

A stereoisomer of Euphorbia Factor L2, designated Euphorbia Factor L2b, containing an unusual trans-gem-dimethylcyclopropane ring with an endocyclic 12(Z)-double bond, exhibited an IC50 of 0.87 µM against U937 leukemia cells, whereas L2 itself showed significantly weaker cytotoxicity in the same assay, demonstrating that minor stereochemical variations within the lathyrane scaffold can produce major potency shifts [1].

stereoisomer leukemia trans-gem-dimethylcyclopropane

Euphorbia Factor L2: Key Applications


NF-κB-Driven Acute Lung Injury Research

In LPS-induced ALI mouse models, EFL2 selectively suppresses NF-κB signaling (p65 translocation and DNA-binding activity) without affecting MAPK phosphorylation, making it an ideal pharmacological tool for dissecting NF-κB-specific contributions to acute respiratory distress syndrome pathology. Unlike dexamethasone, which broadly suppresses both pathways and carries confounding immunosuppressive effects, EFL2 enables cleaner mechanistic studies. Researchers should use 40 mg/kg i.p. dosing based on established in vivo efficacy data [1].

NLRP3 Inflammasome Studies in Gout

EFL2 provides NLRP3-specific inflammasome inhibition without off-target effects on NLRC4 or AIM2 pathways, validated in MSU crystal-induced gouty arthritis models and air pouch inflammation assays. This specificity makes EFL2 a superior research tool compared to MCC950 (which shows off-target inflammasome effects at higher doses) for studies requiring exclusive NLRP3 pathway interrogation. The compound's GR-dependent mechanism with lysosomal damage protection offers an additional layer of mechanistic investigation not available with other NLRP3 inhibitors [1].

Lathyrane Diterpene SAR Analysis

Because EFL2 lacks the gynecological cancer cell cytotoxicity shown by Euphorbia Factors L1 (EC50 16.74 µM) and L3 (EC50 1.01 µM) in parallel MTT assays, it serves as a critical negative control compound in SAR studies of the Euphorbia factor series. Procurement of authenticated EFL2 alongside L1 and L3 enables systematic mapping of the structural determinants (particularly the substitution pattern at position 12) that govern the switch from antiproliferative activity to anti-inflammatory pathway modulation [1].

PK Bridging for Anti-Inflammatory Diterpenes

EFL2's intermediate oral bioavailability profile (Cmax 281.32 µg/L, AUC 4391.97 µg·h/L, half-life 9.57 h) between the low-exposure L1 and high-exposure L3 provides a reference midpoint for developing physiologically based pharmacokinetic (PBPK) models of lathyrane diterpenes. The availability of simultaneous head-to-head PK data for all three compounds from a single validated UPLC-MS/MS method enables robust comparative PK-PD modeling essential for preclinical development of Euphorbia-derived therapeutics [1].

Technical Documentation Hub

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